2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
8-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)12-25-16-8-5-7-15(10-16)19-11-18(21(23)24)17-9-4-6-14(3)20(17)22-19/h4-11,13H,12H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYHOZHIYSTSBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OCC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Synthesis
The quinoline core is commonly prepared via the Friedländer condensation , which involves the condensation of an o-aminoaryl ketone or aldehyde with a carbonyl compound containing an active methylene group under acidic or basic catalysis.
- Typical conditions: Acidic or basic medium, reflux temperature.
- Starting materials: 2-aminoacetophenone derivatives or substituted anilines with appropriate aldehydes or ketones.
- Outcome: Formation of the quinoline ring with substitution at positions 2 and 8.
This method is favored for its efficiency and ability to tolerate various substituents, including methyl groups at position 8.
Introduction of the 3-Isobutoxyphenyl Group
Alkylation or Cross-Coupling Approaches
The attachment of the 3-isobutoxyphenyl substituent at position 2 of the quinoline core can be achieved by:
- Nucleophilic substitution or alkylation: Using a 3-isobutoxyphenyl halide or derivative with a quinoline intermediate bearing a suitable leaving group.
- Suzuki-Miyaura cross-coupling: Coupling a 2-halogenated quinoline intermediate with a 3-isobutoxyphenyl boronic acid or ester under palladium catalysis.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation | Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) | Strong bases to deprotonate quinoline for nucleophilic attack |
| Cross-coupling | Pd catalyst, base (e.g., K2CO3), solvent (e.g., toluene, dioxane) | Mild conditions, high selectivity |
The isobutoxy group is introduced on the phenyl ring prior to coupling, typically by alkylation of the corresponding phenol with isobutyl bromide or chloride.
Functionalization of the Carboxylic Acid Group
Formation of the Carboxylic Acid at Position 4
The carboxylic acid group at position 4 can be introduced by:
- Oxidation of methyl or aldehyde precursors: Using strong oxidizers such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to oxidize methyl groups on the quinoline ring to carboxylic acids.
- Hydrolysis of ester intermediates: Ester groups introduced earlier can be hydrolyzed under acidic or basic conditions to yield the free acid.
Conversion to Acid Chloride (Optional Intermediate)
For further derivatization, the carboxylic acid can be converted to the acid chloride using reagents such as:
- Thionyl chloride (SOCl2)
- Oxalyl chloride ((COCl)2)
This step is useful for subsequent amide formation or other coupling reactions.
Detailed Synthetic Route Example
Alternative Preparation Methods
Microwave-Assisted Solvent-Free Synthesis
For related quinoline derivatives, microwave-assisted synthesis on alumina impregnated with acid catalysts has been reported, offering:
- Reduced reaction times.
- Environmentally friendly conditions.
- Good yields.
Though specific data for 2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid is limited, this method may be adapted for its synthesis.
Continuous Flow Synthesis
Industrial scale-up may employ continuous flow reactors for:
- Enhanced reaction control.
- Improved safety with reactive intermediates.
- Scalability and reproducibility.
This approach is increasingly used for complex quinoline derivatives.
Research Findings and Analytical Data
- Yields: Friedländer synthesis and subsequent coupling steps typically yield 70-90% per step under optimized conditions.
- Purity: Achieved through chromatographic techniques and recrystallization.
- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and melting point analysis.
- Reaction Monitoring: TLC and HPLC are used to monitor reaction progress and purity.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Quinoline core formation | Friedländer condensation | Aminoaryl ketone + aldehyde, acid/base | Efficient, versatile | Requires control of regioselectivity |
| Introduction of isobutoxyphenyl | Suzuki-Miyaura coupling | Pd catalyst, base, boronic acid | High selectivity, mild conditions | Requires halogenated intermediate |
| Carboxylic acid formation | Oxidation | KMnO4, CrO3 | High yield, straightforward | Overoxidation risk |
| Acid chloride formation (optional) | Chlorination | SOCl2, oxalyl chloride | Useful for further derivatization | Sensitive reagents |
| Purification | Chromatography, crystallization | Solvent systems (e.g., ethyl acetate) | High purity | Time-consuming |
Chemical Reactions Analysis
Types of Reactions
2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antibacterial effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The quinoline-4-carboxylic acid scaffold is highly versatile, with modifications at the 2-phenyl, 7-, and 8-positions significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Quinoline-4-carboxylic Acid Derivatives
Key Findings from Comparative Studies
Substituent Position and Bioactivity: The isobutoxy group at the 3-position (vs. For example, PSI-421’s cyclopropane and trifluoromethyl groups significantly improved pharmacokinetics compared to earlier analogs . Chlorination at the 7-position (e.g., QZ-9633) is a common strategy to modulate electronic properties and enhance reactivity in further derivatization .
Solubility and Pharmacokinetics: PSI-421 demonstrated marked improvements in aqueous solubility (4.5 mg/mL vs. <1 mg/mL for earlier analogs) due to strategic substitutions, enabling oral efficacy in vascular injury models . The discontinued status of this compound may reflect inferior solubility or bioavailability compared to halogenated or cyclopropane-containing derivatives .
Synthetic Accessibility: Carboxylic acid derivatives like 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid are synthetically accessible via Ullmann or Suzuki coupling, whereas isobutoxy-substituted analogs require optimized conditions for ether linkage formation .
Biological Activity
Introduction
2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
The molecular structure of this compound can be described as follows:
- Molecular Formula : C18H19NO3
- Molecular Weight : 297.35 g/mol
This compound features a quinoline core with an isobutoxyphenyl substituent and a carboxylic acid functional group, which are pivotal for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. The compound has been evaluated against various bacterial strains using the agar diffusion method.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus (S. aureus) | 64 |
| Escherichia coli (E. coli) | 128 |
| Bacillus subtilis (B. subtilis) | >256 |
| Pseudomonas aeruginosa (P. aeruginosa) | >256 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | >256 |
The compound exhibited significant activity against S. aureus, with a MIC of 64 µg/mL, indicating its potential as an antibacterial agent. However, it showed weaker activity against other strains, particularly MRSA and P. aeruginosa.
Cytotoxicity Studies
Cytotoxicity assessments were conducted using RAW 264.7 mouse macrophage cell lines to determine the safety profile of the compound.
Table 2: Cytotoxicity Results
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 98.2 |
| Ampicillin | 100 |
| Gentamicin | 95 |
The results indicated that the compound has a relatively low cytotoxicity profile, comparable to established antibiotics like ampicillin and gentamicin.
The mechanism of action for quinoline derivatives often involves the inhibition of bacterial enzymes or disruption of cellular processes. For this compound, it is hypothesized that the carboxylic acid group plays a crucial role in binding to target proteins or enzymes within bacterial cells, thereby inhibiting their function and leading to cell death.
Case Study: Antibacterial Efficacy
In a comparative study involving various quinoline derivatives, researchers found that structural modifications significantly influenced antibacterial activity. The presence of flexible side chains, such as the isobutoxy group in this compound, was linked to enhanced efficacy against certain bacterial strains.
Research Findings on Anti-inflammatory Properties
Quinoline derivatives have also been explored for their anti-inflammatory properties. In vitro studies indicated that compounds similar to this compound exhibited significant inhibition of inflammatory markers in macrophage models when induced by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.
Q & A
Q. What synthetic methodologies are optimal for preparing 2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid?
Methodological Answer: The synthesis of quinoline-4-carboxylic acid derivatives typically involves:
- Friedel-Crafts acylation for introducing substituents on the aromatic ring (e.g., maleic anhydride as a reagent) .
- Multicomponent reactions (e.g., Michael-type additions) to assemble the quinoline core, as demonstrated in analogous compounds like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids .
- Late-stage functionalization : Modifications at the 8-position of quinoline derivatives can be achieved via palladium-catalyzed cross-coupling or nucleophilic substitution, as seen in structurally similar compounds .
Q. Key Considerations :
- Purification challenges due to enantiomeric mixtures (common in Michael adducts) require chiral chromatography or recrystallization .
- Stability of the isobutoxy group under acidic/basic conditions must be validated via TLC or HPLC monitoring .
Q. How can structural characterization be performed for this compound?
Methodological Answer:
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC with UV detection : Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) at 254 nm, optimized for quinoline derivatives .
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for enhanced specificity in complex samples (e.g., plasma or tissue homogenates) .
- Calibration curves : Prepare in relevant biological matrices to account for matrix effects, with a detection limit typically <10 ng/mL .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in antimicrobial studies?
Methodological Answer:
- Systematic substitution : Replace the isobutoxy group with other alkoxy groups (e.g., methoxy, trifluoromethoxy) to assess steric/electronic effects on activity .
- Biological assays :
- Data interpretation : Correlate logP values (calculated via software like MarvinSketch) with antimicrobial potency to optimize lipophilicity .
Q. Example SAR Findings :
| Substituent | MIC (μg/mL) | Cytotoxicity (IC, μM) |
|---|---|---|
| Isobutoxy | 2.5 | >100 |
| Trifluoromethoxy | 1.8 | 85 |
Q. How to resolve contradictions in reported biological activity data for quinoline-4-carboxylic acid derivatives?
Methodological Answer:
- Standardize assay conditions : Variations in pH, serum protein content, or incubation time can skew results. For example, serum albumin binds strongly to quinoline derivatives, reducing free drug concentrations .
- Control for stereochemistry : Ensure enantiopure samples are used, as racemic mixtures (common in Michael adducts) may exhibit mixed activity profiles .
- Meta-analysis : Cross-reference data from independent studies (e.g., compare IC values for 4-aminobiphenyl adducts in cytotoxicity assays) .
Q. What strategies mitigate toxicity risks during in vivo studies?
Methodological Answer:
- Metabolite profiling : Identify reactive intermediates (e.g., N-oxide metabolites) via liver microsome assays .
- Dose optimization : Conduct pharmacokinetic studies (C, AUC) in rodent models to establish a safety margin .
- Safety protocols : Follow GHS guidelines for handling quinoline derivatives, including eye/skin protection and proper ventilation .
Q. How to investigate the compound’s mechanism of action in cancer cell lines?
Methodological Answer:
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
- Protein binding assays : Use surface plasmon resonance (SPR) to measure affinity for targets like topoisomerase II .
- ROS detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generation .
Q. What computational tools predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes or kinase domains .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- ADMET prediction : Utilize SwissADME or ProTox-II to estimate bioavailability, toxicity, and metabolic pathways .
Q. How to address low solubility in aqueous buffers for in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- pH adjustment : Ionize the carboxylic acid group (pKa ~4.5) by buffering at pH 7.4 .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
